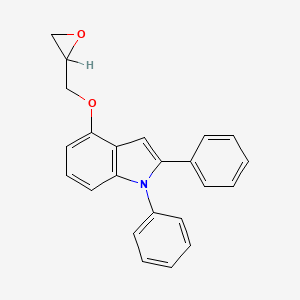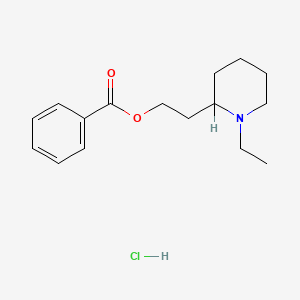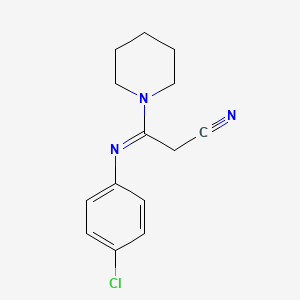
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can be achieved through a multi-step process involving the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes. One efficient method involves the use of phenylboronic acid as a catalyst in a one-pot multi-component reaction . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired piperidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be used to study the biological activity of piperidine derivatives and their interactions with biological targets.
Chemical Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyano group can participate in interactions with nucleophilic sites, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a chlorophenyl group but different substitution pattern.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperidine derivative with different functional groups and biological activities.
Uniqueness
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imino and cyano groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
75723-40-9 |
|---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H16ClN3/c15-12-4-6-13(7-5-12)17-14(8-9-16)18-10-2-1-3-11-18/h4-7H,1-3,8,10-11H2 |
InChI Key |
PPSWCVSAXCIRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



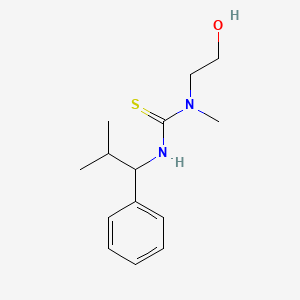
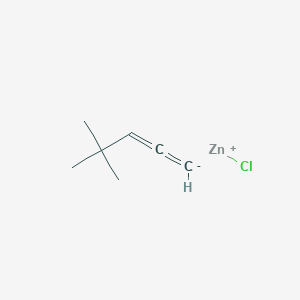





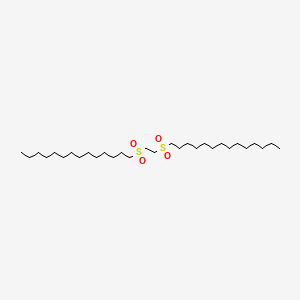

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)

